![molecular formula C18H20FN5O3S B2783343 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1226428-96-1](/img/structure/B2783343.png)
2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
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Description
Molecular Structure Analysis
The compound has a complex structure that includes a fluorophenyl group, a methoxypropyl group, and a triazolopyrazine core. The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 405.45. More specific physical and chemical properties such as melting point, solubility, and spectral data (IR, NMR, MS) would need to be determined experimentally .Scientific Research Applications
Herbicidal Activity
Compounds with structural similarities, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in agricultural sciences for the development of new, more efficient herbicides with specific modes of action (Moran, 2003).
Anticancer Effects
Another significant area of application is in cancer research. Derivatives of structurally related compounds have shown remarkable anticancer effects due to their ability to inhibit key pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. The modification of these compounds to enhance their antiproliferative activity while reducing toxicity presents a promising strategy for the development of new anticancer agents (Wang et al., 2015).
Imaging and Diagnostic Applications
The radiolabeling of compounds with a fluorine-18 atom, as demonstrated in the synthesis of DPA-714, a compound with a similar structure, enables their use in positron emission tomography (PET) imaging. This application is particularly relevant in neurology and oncology for the visualization of disease processes at the molecular level, facilitating early diagnosis and the monitoring of treatment efficacy (Dollé et al., 2008).
Designing Adenosine Receptor Antagonists
The development of molecules based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, like the compound , for high affinity and selectivity as antagonists of the human A2A adenosine receptor, showcases another research application. These molecules can be utilized to study the A2A receptor's role in various physiological processes and diseases, including Parkinson's disease, and to develop new therapeutic agents (Kumar et al., 2011).
properties
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3S/c1-27-10-2-7-20-15(25)12-28-18-22-21-16-17(26)23(8-9-24(16)18)11-13-3-5-14(19)6-4-13/h3-6,8-9H,2,7,10-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFESHYKLEOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
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